2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 396.42 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The compound's structure features a benzo[d]oxazole moiety, which is known for its biological activity, combined with a pyridazinone structure that may enhance its pharmacological properties.
The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide typically involves multi-step organic reactions. A common approach includes:
These synthetic routes are detailed in various organic chemistry literature, emphasizing the importance of reaction conditions such as temperature, solvent choice, and catalyst use to optimize yields and purity .
The molecular structure of 2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide can be represented using several structural notations:
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
KYJMCQCZIFMPSE-UHFFFAOYSA-N
This compound features multiple functional groups, including an oxazole ring, a thioether linkage, and an acetamide group, which contribute to its biological activity and solubility characteristics .
The compound can undergo several chemical reactions due to its functional groups:
These reactions are crucial for exploring the compound's reactivity and potential modifications for enhanced biological activity .
The physical and chemical properties of 2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide include:
These properties are essential for determining appropriate storage conditions and formulation strategies for research applications .
The compound 2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide has potential applications in various scientific fields:
Further research is required to fully explore these applications and validate the compound's efficacy in therapeutic contexts .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: